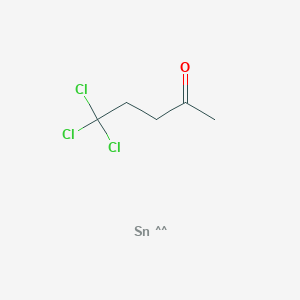![molecular formula C21H18N6O12S3 B14642016 1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane CAS No. 56221-21-7](/img/structure/B14642016.png)
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane is a chemical compound known for its unique structure and properties It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane typically involves the reaction of cyanuric chloride with 3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the nitrophenylsulfonyl groups. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenylsulfonyl groups are replaced by other nucleophiles.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in organic solvents at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride. The reactions are usually carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Major Products
Nucleophilic Substitution: The major products are the substituted triazinanes with different functional groups replacing the nitrophenylsulfonyl groups.
Reduction: The major products are the amino derivatives of the compound.
Oxidation: The major products are the sulfonic acid derivatives of the compound.
科学的研究の応用
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or modulation of their activity. The nitrophenylsulfonyl groups can also participate in redox reactions, affecting the oxidative state of the target molecules .
類似化合物との比較
Similar Compounds
1,3,5-Triazine: A simpler triazine compound without the nitrophenylsulfonyl groups.
2,4,6-Trisubstituted-1,3,5-Triazines: Compounds with different substituents on the triazine ring.
Hexamethylmelamine: A triazine derivative with antitumor properties.
Uniqueness
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane is unique due to its highly functionalized structure, which provides multiple reactive sites for chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
特性
CAS番号 |
56221-21-7 |
|---|---|
分子式 |
C21H18N6O12S3 |
分子量 |
642.6 g/mol |
IUPAC名 |
1,3,5-tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C21H18N6O12S3/c28-25(29)16-4-1-7-19(10-16)40(34,35)22-13-23(41(36,37)20-8-2-5-17(11-20)26(30)31)15-24(14-22)42(38,39)21-9-3-6-18(12-21)27(32)33/h1-12H,13-15H2 |
InChIキー |
RBDCFOKYFLTEPC-UHFFFAOYSA-N |
正規SMILES |
C1N(CN(CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)


![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)


![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)

![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)



